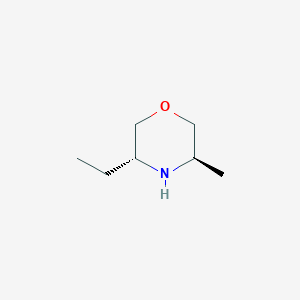![molecular formula C7H11N3O2 B13070314 2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B13070314.png)
2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a triazole ring substituted with a propan-2-yl group and an acetic acid moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of propan-2-yl hydrazine with ethyl acetoacetate to form the triazole ring, followed by hydrolysis to introduce the acetic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-yl group, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can target the triazole ring or the acetic acid moiety, potentially forming amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, alcohols.
Reduction: Amines, alcohols.
Substitution: Various substituted triazole derivatives.
科学研究应用
2-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid is largely dependent on its interaction with biological targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The acetic acid moiety may enhance the compound’s solubility and facilitate its transport within biological systems. Specific molecular targets and pathways involved can vary based on the compound’s application.
相似化合物的比较
- 2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]acetic acid
- 2-[1-(Propan-2-yl)-1H-pyrazol-3-yl]acetic acid
- 2-(1H-Tetrazol-1-yl)acetic acid
Comparison: 2-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid is unique due to the presence of the 1,2,4-triazole ring, which imparts distinct chemical and biological properties compared to pyrazole and tetrazole derivatives. The triazole ring’s nitrogen atoms can participate in hydrogen bonding and coordination with metal ions, enhancing its versatility in various applications.
This compound’s unique structure and properties make it a valuable subject of study in various fields, including medicinal chemistry, biology, and industrial chemistry.
属性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
2-(2-propan-2-yl-1,2,4-triazol-3-yl)acetic acid |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)10-6(3-7(11)12)8-4-9-10/h4-5H,3H2,1-2H3,(H,11,12) |
InChI 键 |
YFBAFZPUMFXFBK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=NC=N1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




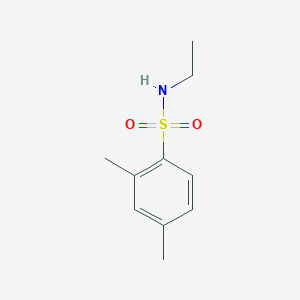

![1-[5-(4-Bromo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13070250.png)

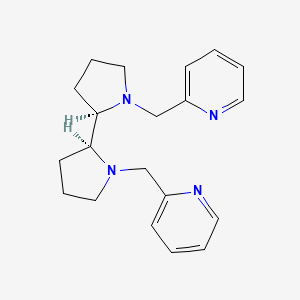
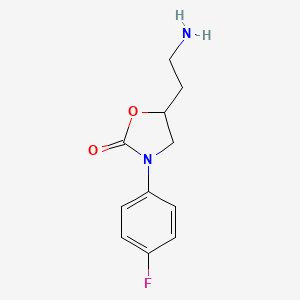


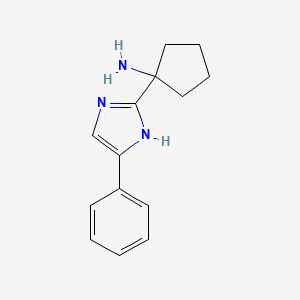

![1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13070301.png)
